molecular formula C15H21N3O2 B2715406 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea CAS No. 2034209-05-5

3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea

Cat. No.: B2715406
CAS No.: 2034209-05-5
M. Wt: 275.352
InChI Key: NJFJOAGUPJXXRZ-UHFFFAOYSA-N
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Description

3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea is a useful research compound. Its molecular formula is C15H21N3O2 and its molecular weight is 275.352. The purity is usually 95%.
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Properties

IUPAC Name

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-15(18-14-3-5-20-6-4-14)17-9-11-7-13(10-16-8-11)12-1-2-12/h7-8,10,12,14H,1-6,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFJOAGUPJXXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C15H21N3O2
  • Molecular Weight : 275.352 g/mol
  • IUPAC Name : 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(oxan-4-yl)urea

The biological activity of 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that the compound may act as a modulator of GABA_A receptors, which are crucial for neurotransmission and have implications in anxiety and other neurological disorders.

Antimicrobial Activity

Research has indicated that derivatives of urea compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea may also possess similar properties .

Synthesis

The synthesis of 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Cyclopropylpyridine Intermediate : Cyclization of a suitable precursor.
  • Attachment of Methyl Group : Reaction with an appropriate methylating agent.
  • Formation of Urea Group : Reaction with oxan-4-yl isocyanate.

This multi-step process ensures the formation of the desired urea compound with high purity and yield.

Case Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological effects of similar compounds on animal models, focusing on anxiety and depression-like behaviors. The results indicated that related urea derivatives significantly reduced anxiety levels in tested subjects, suggesting a potential therapeutic application for 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea in treating anxiety disorders .

Case Study 2: Antimicrobial Testing

In another study, derivatives similar to 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea were tested against various pathogens, including Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity, leading to further investigation into the structure–activity relationship (SAR) of such compounds .

Scientific Research Applications

The compound exhibits a range of biological activities, primarily focusing on:

1. Anticancer Properties
Research indicates that urea derivatives, including this compound, may possess antiproliferative properties against various cancer cell lines. Studies have shown that urea compounds can inhibit tumor growth by interfering with cellular processes essential for cancer cell survival. For example, similar compounds have demonstrated significant inhibition rates against National Cancer Institute (NCI)-60 human cancer cell lines, suggesting that 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea could exhibit similar efficacy .

2. Enzyme Inhibition
Enzyme inhibition is another significant application area. Compounds with urea structures have been noted for their ability to inhibit enzymes such as acetylcholinesterase and urease. The potential for this compound to act as an enzyme inhibitor suggests it could be useful in treating conditions like Alzheimer's disease or infections where urease plays a critical role.

3. Antibacterial Activity
The antibacterial properties of urea derivatives have been explored, with some studies indicating moderate to strong activity against various bacterial strains. Although specific data on this compound's antibacterial efficacy is limited, its structural similarities to other effective antibacterial agents suggest potential applications in this area.

Q & A

Q. What synthetic strategies are recommended for preparing 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea?

  • Methodological Answer : The synthesis of urea derivatives typically involves coupling reactions between amines and isocyanates or carbamoyl chlorides. For example, analogous compounds (e.g., 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea) are synthesized using dichloromethane or ethanol as solvents under controlled temperature and inert atmospheres . Key steps include:
  • Activation of the pyridine moiety for alkylation.
  • Use of coupling agents (e.g., EDC/HOBt) to form the urea linkage.
  • Purification via column chromatography or recrystallization.
    Critical Parameters : Monitor reaction progress with TLC/HPLC and optimize stoichiometry to minimize side products.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify cyclopropyl and tetrahydropyran substituents. X-ray crystallography (as in ) resolves stereochemical ambiguities.
  • Physicochemical Analysis : Determine solubility (via shake-flask method), logP (HPLC-based), and thermal stability (DSC/TGA). Reference IUPAC guidelines for standardized reporting .

Advanced Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL :
Phase Parameters Methods
Lab StudyHydrolysis rate, photodegradationOECD 111 (hydrolysis), UV irradiation assays
Field StudyBioaccumulation in soil/waterLC-MS/MS quantification in environmental matrices
ModelingPredicted environmental distributionUSEtox or ECHA QSAR models
  • Data Integration : Cross-validate lab/field data to refine ecological risk assessments.

Q. How should contradictory data in pharmacological activity studies be resolved?

  • Methodological Answer :
  • Reproduibility Checks : Standardize assays (e.g., enzyme inhibition protocols) across labs, ensuring consistent buffer pH, temperature, and compound purity (>95% by HPLC) .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent effects, cell-line variability). For example, randomized block designs (as in ) reduce bias in biological replicates.
  • Mechanistic Studies : Use isotopic labeling or molecular docking to validate target engagement.

Q. What advanced techniques are recommended for studying metabolic pathways of this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via HR-MS/MS. Compare with in silico predictions (e.g., Meteor Nexus).
  • Isotope Tracing : Use 14C^{14} \text{C}-labeled compound to track metabolic intermediates in animal models .
  • Data Interpretation : Apply pathway enrichment analysis (e.g., MetaboAnalyst) to identify dominant biotransformation routes.

Data Reporting and Validation

Q. What are the best practices for reporting experimental data on this compound?

  • Methodological Answer : Follow IUPAC guidelines :
  • Essential Data : Include purity, spectroscopic validation (NMR/IR peaks), and batch-specific variability.
  • Thermodynamic Properties : Report DSC curves with heating rates and solvent residues.
  • Repository Submission : Deposit raw data in public repositories (e.g., PubChem) to enhance reproducibility.

Conflict Resolution in Synthesis

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Methodological Answer :
  • Optimization Strategies :
  • Screen alternative coupling agents (e.g., HATU vs. EDC).
  • Vary solvent polarity (DMF vs. THF) to stabilize intermediates.
  • Troubleshooting : Use in situ FTIR to monitor isocyanate formation. If side reactions dominate, introduce protecting groups for reactive amines .

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